

# In-Depth Technical Guide: Crystal Structure and Polymorphism of Pigment Orange 36

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## Compound of Interest

Compound Name: **PIGMENT ORANGE 36**

Cat. No.: **B078092**

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## Abstract

**Pigment Orange 36** (P.O. 36) is a high-performance benzimidazolone azo pigment prized for its vibrant reddish-orange hue, and exceptional light and weather fastness. These properties are intrinsically linked to its solid-state structure. This technical guide provides a comprehensive overview of the known crystal structure and polymorphic behavior of **Pigment Orange 36**, with a focus on the crystallographic data of its  $\beta$ -phase. Detailed experimental protocols for crystallographic analysis are also presented, along with visualizations to illustrate key concepts and workflows.

## Introduction

**Pigment Orange 36**, chemically identified as 2-((4-Chloro-2-nitrophenyl)azo)-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide, belongs to the benzimidazolone class of organic pigments.<sup>[1]</sup> The exceptional stability and insolubility of these pigments are largely attributed to extensive intermolecular hydrogen bonding networks and efficient molecular packing in the crystalline state.<sup>[2]</sup> Understanding the crystal structure and potential polymorphism of P.O. 36 is therefore critical for controlling its physical and chemical properties, such as color, thermal stability, and dispersibility, which are paramount in its applications in coatings, plastics, and inks.

While the existence of multiple polymorphic forms is common for complex organic molecules, to date, only the crystal structure of the  $\beta$ -phase of **Pigment Orange 36** has been elucidated and reported in the scientific literature.

## Crystal Structure of Pigment Orange 36 ( $\beta$ -Phase)

The crystal structure of the  $\beta$ -phase of **Pigment Orange 36** was determined from laboratory X-ray powder diffraction (XRPD) data. The analysis revealed a monoclinic crystal system. The detailed crystallographic data are summarized in the table below.

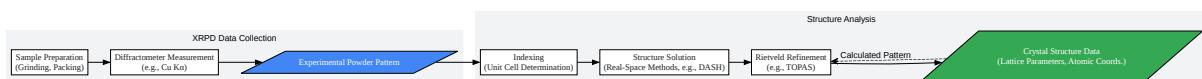
### Crystallographic Data

| Parameter                               | Value              |
|---|--------------------|
| Crystal System                          | Monoclinic         |
| Space Group                             | P2 <sub>1</sub> /n |
| a (Å)                                   | 22.846             |
| b (Å)                                   | 6.883              |
| c (Å)                                   | 23.011             |
| $\alpha$ (°)                            | 90                 |
| $\beta$ (°)                             | 118.15             |
| $\gamma$ (°)                            | 90                 |
| Unit Cell Volume (Å <sup>3</sup> )      | 3195               |
| Z                                       | 8                  |
| Z'                                      | 2                  |
| Calculated Density (g/cm <sup>3</sup> ) | 1.731              |
| CSD Refcode                             | HOYVOH             |

Data sourced from the Cambridge Structural Database, based on the work of van de Streek et al., 2009.

## Polymorphism of Pigment Orange 36

The industrial production of benzimidazolone pigments can sometimes yield different crystal phases, or polymorphs, depending on the synthesis and finishing processes. While the  $\beta$ -phase of **Pigment Orange 36** is well-characterized, some sources suggest an "amorphous to semi-crystalline nature depending on processing," which hints at the possibility of other, less-ordered or different crystalline forms.<sup>[3]</sup> However, as of the current body of scientific literature, no definitive crystal structure data for other polymorphs (such as an  $\alpha$ -phase) of **Pigment Orange 36** has been published. The study of polymorphism in benzimidazolone pigments remains an active area of research, as different polymorphs can exhibit distinct application properties.



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## References

- 1. researchgate.net [researchgate.net]
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- 3. Cambridge Structural Database (CSD) | Physical Sciences Data science Service [psds.ac.uk]

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